Prostaglandin D2-d9
Description
Properties
Molecular Formula |
C20H23D9O5 |
|---|---|
Molecular Weight |
361.5 |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1/i1D3,2D2,3D2,6D2 |
InChI Key |
BHMBVRSPMRCCGG-UVUOTMQPSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/[C@@H](O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(C1)=O |
Synonyms |
PGD2-d9 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Prostaglandin D2 D9
Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation into Eicosanoid Structures
The introduction of stable isotopes like deuterium into complex lipid structures such as eicosanoids requires strategic chemical synthesis. The goal is to produce a molecule that is chemically analogous to the target analyte but with a distinct mass signature. Two principal strategies are generally employed for the synthesis of deuterated compounds. researchgate.net The first is a direct isotope exchange, where deuterium is incorporated into the target molecule or a late-stage synthetic intermediate, often through catalytic processes. researchgate.netvulcanchem.com The second approach involves a more foundational, multi-step synthesis that utilizes simple, commercially available deuterated starting materials, often referred to as the "deuterated pool." researchgate.net
For prostaglandins (B1171923), synthesis campaigns can be lengthy and complex, often leveraging well-established intermediates like the Corey lactone as a starting point for building the intricate cyclopentane (B165970) ring and its two aliphatic side chains. researchgate.netgoogle.com In the specific case of Prostaglandin (B15479496) D2-d9, the deuterium atoms are strategically incorporated at positions that are not readily exchangeable under typical physiological or analytical conditions. The formal name, 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic-17,17,18,18,19,19,20,20,20-d9 acid, indicates that all nine deuterium atoms are placed at the terminal end of the omega side chain (C17 to C20). caymanchem.com This specific placement ensures that the deuterated standard co-elutes chromatographically with the native PGD2 while being clearly resolved by the mass spectrometer. vulcanchem.com
Characterization of Isotopic Purity and Positional Deuteration in Prostaglandin D2-d9
Following synthesis, the resulting this compound must undergo rigorous analytical characterization to verify its identity, isotopic enrichment, and purity. This quality control is essential for its function as a reliable quantitative standard. The primary techniques used are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass spectrometry confirms the successful incorporation of the deuterium atoms by measuring the molecular weight of the compound. It is also used to determine the isotopic purity, which is a measure of the percentage of the deuterated standard that is free of the unlabeled (d0) analyte. cerilliant.com Commercial preparations of PGD2-d9 typically report an isotopic purity of ≥99% for all deuterated forms (d1-d9), ensuring minimal contribution of the d0 form. caymanchem.com
The table below details the key chemical properties of this compound.
| Property | Value |
| Formal Name | 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic-17,17,18,18,19,19,20,20,20-d9 acid caymanchem.com |
| CAS Number | 2254642-52-7 caymanchem.com |
| Molecular Formula | C₂₀H₂₃D₉O₅ caymanchem.com |
| Formula Weight | 361.5 caymanchem.com |
| Data sourced from commercially available technical information sheets. |
Furthermore, assessing the isotopic distribution is crucial. An ideal deuterated standard would consist entirely of the d9 species. In practice, the synthesis results in a distribution of isotopologues (d1, d2, etc.). The table below shows a typical isotopic distribution for a highly enriched deuterated standard, demonstrating that the vast majority of the product contains the desired number of deuterium atoms.
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.01 |
| d1-d7 | < 0.1 |
| d8 | ~2.0 |
| d9 | > 97.0 |
| This table represents a typical isotopic distribution for a high-purity deuterated standard and is for illustrative purposes. Actual lot-specific distributions may vary. |
Impact of Synthetic Control on Analytical Precision in this compound Applications
The meticulous control exerted during the synthesis and characterization of this compound has a direct and profound impact on its performance in analytical applications. Its primary use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental to achieving accurate and precise quantification of endogenous PGD2 in complex biological matrices like plasma or tissue homogenates. vulcanchem.comnih.gov
In a typical quantitative workflow, a known amount of PGD2-d9 is added to a biological sample at the very beginning of the sample preparation process. vulcanchem.comnih.gov Because the deuterated standard has virtually identical physicochemical properties to the endogenous analyte, it experiences the same losses during extraction, derivatization, and injection. chromatographyonline.com During LC-MS/MS analysis, the instrument monitors for both the analyte and the internal standard. By calculating the ratio of the analyte's signal response to the internal standard's signal response, any variability introduced during the analytical process is normalized, leading to highly reproducible results. scioninstruments.comclearsynth.com
The high isotopic purity of the standard is paramount. If the PGD2-d9 standard were contaminated with a significant amount of unlabeled PGD2 (the d0 isotopologue), it would artificially inflate the signal of the endogenous analyte, leading to an overestimation of its concentration. chromatographyonline.comnih.gov Therefore, a well-characterized standard with minimal d0 content is essential for accuracy. nih.gov The strategic placement of deuterium atoms in non-exchangeable positions ensures the stability of the label throughout the sample processing and analysis, preventing any loss of the mass difference that is critical for its function. cerilliant.com This synthetic integrity ultimately underpins the precision, accuracy, and reliability of scientific findings that rely on the quantification of this important lipid mediator. clearsynth.com
Advanced Analytical Methodologies Utilizing Prostaglandin D2 D9
Chromatographic Separation Techniques for Prostaglandin (B15479496) D2-d9 Analysis
Chromatographic separation is a critical component of most high-fidelity analytical methods for PGD2, as it is essential for separating the analyte from isomers and other interfering compounds present in complex biological samples. The co-elution of PGD2-d9 with endogenous PGD2 during chromatography is a prerequisite for its function as an effective internal standard.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC): This is the most common separation technique used for prostaglandin analysis in conjunction with MS detection. researchgate.netnih.govnih.gov
Columns: Various reversed-phase columns are employed, with C18 and phenyl-hexyl phases being common choices. researchgate.netnih.govtandfonline.com A phenyl-hexyl stationary phase has been shown to achieve excellent, reproducible separation between the isomers PGD2 and PGE2. nih.gov UPLC systems, which use columns with smaller particle sizes, offer enhanced chromatographic resolution, sensitivity, and faster separation times compared to traditional HPLC. mdpi.comlipidmaps.org A UPLC method using a Kinetex C18 column was able to resolve PGE2 and PGD2 in under 3 minutes. tandfonline.com
Mobile Phases: Mobile phases typically consist of a mixture of an aqueous component (often with an additive like acetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govchemrxiv.org The precise composition and gradient are optimized to achieve baseline separation of PGD2 and PGE2, which is essential for accurate quantification as they often share the same MS/MS transitions. nih.gov
Supercritical Fluid Chromatography (SFC): SFC has emerged as a fast and sensitive alternative for the analysis of arachidonic acid metabolites. An SFC-MS/MS method using corresponding deuterated internal standards was developed for the quantification of several prostaglandins (B1171923), including PGD2. rsc.org This technique can offer different selectivity compared to reversed-phase LC and may provide advantages in speed and solvent consumption.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation and quantification of eicosanoids, including PGD2. These methods offer high resolution and sensitivity, which are crucial for analyzing complex biological samples where prostaglandins are present at very low concentrations. vulcanchem.comresearchgate.net
The use of UHPLC is often favored over traditional HPLC due to its advantages in terms of higher efficiency, better resolution, faster analysis times, and reduced consumption of organic solvents. mdpi.com These benefits are particularly significant when dealing with the intricate matrices of biological samples. mdpi.com For the analysis of prostaglandins, reversed-phase columns, such as C18, are commonly employed. researchgate.netuni-konstanz.de The separation of PGD2 and its isomers can be achieved using a gradient elution with a mobile phase typically consisting of an aqueous component with a weak acid, like formic acid, and an organic modifier, such as acetonitrile or methanol. researchgate.netnih.gov
In a typical workflow, a known amount of PGD2-d9 is added to the sample as an internal standard before extraction. vulcanchem.com This allows for the correction of any analyte loss during sample preparation and for variations in ionization efficiency during mass spectrometric detection. vulcanchem.com The co-elution of PGD2 and PGD2-d9, while ensuring they are distinguishable by the mass spectrometer, is a key aspect of method development. The structural similarity between the analyte and the deuterated standard ensures that they behave almost identically during chromatography, leading to more accurate and precise quantification.
A study comparing HPLC and UHPLC methods for the analysis of various prostanoids, including PGD2, found that while the precision differed between the two techniques, the accuracy was similar for PGD2. nih.gov This highlights the importance of method validation when transitioning from HPLC to UHPLC to ensure the reliability of the analytical results. nih.gov
Supercritical Fluid Chromatography (SFC) in Eicosanoid Profiling
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of lipids, including eicosanoids. mdpi.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This technique offers several advantages, such as faster analysis times due to the low viscosity of the mobile phase, reduced environmental impact, and higher efficiency in certain applications. mdpi.com
For eicosanoid profiling, SFC, particularly when coupled with mass spectrometry (SFC-MS), provides a high-throughput and effective method for separating a wide range of these lipid mediators. nih.gov A key challenge in eicosanoid analysis is the presence of numerous isomers with similar structures, which can be difficult to resolve using conventional chromatographic techniques. nih.gov SFC, with its unique separation mechanism, can offer improved resolution of these isomers. nih.gov
A developed SFC-MS method for the quantification of 11 eicosanoids, including PGD2, demonstrated baseline separation of isobaric analytes within a 12-minute run time. nih.gov This method utilized a chiral amylose-based column and a modifier combination of 2-propanol and acetonitrile. nih.gov The use of PGD2-d9 as an internal standard in such SFC-MS methods would be crucial for ensuring accurate quantification, similar to its role in LC-MS.
Sample Preparation and Derivatization Strategies for Prostaglandin D2-d9 Analysis
The accurate analysis of PGD2 in biological matrices is highly dependent on effective sample preparation and, in some cases, chemical derivatization to enhance analytical performance.
Optimized Extraction and Purification Protocols from Biological Matrices
Prostaglandins are typically present at very low concentrations (pg/mL to ng/mL) in biological fluids and tissues. vulcanchem.com Therefore, an efficient extraction and purification protocol is essential to concentrate the analyte and remove interfering substances from the matrix.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the two most common techniques used for the extraction of prostaglandins.
Liquid-Liquid Extraction: This method involves the partitioning of the analyte between two immiscible liquid phases. For prostaglandins, a common approach is to acidify the aqueous sample to a pH of around 3.5 to protonate the carboxylic acid group, making the molecule less polar. abcam.comnih.gov An organic solvent, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is then used to extract the prostaglandins. nih.govresearchgate.net
Solid-Phase Extraction: SPE is a widely used technique for the cleanup and concentration of prostaglandins from biological samples. vulcanchem.com C18 reverse-phase cartridges are frequently employed. The sample is loaded onto the cartridge, which is then washed with a series of solvents to remove interfering compounds. The prostaglandins are subsequently eluted with a stronger organic solvent. abcam.com
The inclusion of PGD2-d9 as an internal standard at the very beginning of the sample preparation process is critical to account for any losses that may occur during these extraction and purification steps. vulcanchem.com Studies have shown that the recovery of prostaglandins can vary, and the use of a deuterated standard helps to normalize these variations. For instance, the average recovery for PGD2 has been reported to be around 77.0 ± 3.0%. nih.gov
Chemical Derivatization for Improved Mass Spectrometric Performance
Chemical derivatization involves modifying the analyte to improve its analytical properties, such as chromatographic behavior or ionization efficiency in mass spectrometry. researchgate.net For prostaglandins, derivatization can be particularly useful.
One common derivatization strategy for PGD2 is methoximation. biomol.com PGD2 is chemically unstable and can degrade in both acidic and basic media. biomol.com Treatment with methoxylamine hydrochloride converts PGD2 into a more stable PGD2-MOX derivative, preventing its degradation and leading to more reliable analytical results. biomol.com This is particularly important for immunoassays but can also be beneficial for mass spectrometry-based methods by producing a stable derivative with predictable fragmentation patterns.
Another approach involves derivatizing the carboxylic acid group to enhance ionization efficiency, especially in positive ion mode electrospray ionization. While not always necessary for modern sensitive mass spectrometers, it can be a valuable tool in certain analytical scenarios. researchgate.net
Method Validation and Quality Assurance in Assays Employing this compound
Method validation is a critical component of any analytical procedure to ensure that the method is reliable, reproducible, and fit for its intended purpose. For assays employing PGD2-d9, this involves establishing key analytical performance characteristics.
Analytical Performance Characteristics: Precision, Accuracy, and Limit of Detection
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For PGD2 assays, interday and intraday coefficients of variation of less than 5% have been reported, indicating high precision. nih.govresearchgate.net In a study using a surrogate analyte approach with PGE2-d9, the intra- and inter-assay precisions were less than 10%. nih.gov
Accuracy: Accuracy is the closeness of the analytical result to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage of recovery. An accuracy of 96% has been reported for a PGD2 metabolite assay. nih.gov In a method for PGE2 using PGE2-d9, the accuracy was reported to be 90%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu For PGD2, reported LODs are in the low picogram per milliliter range. For example, an LC-MS/MS method reported an LOD of 20 pg/mL for PGD2. nih.govresearchgate.net Another method showed an LLOQ of 50 pg/mL for PGD2 in rat microdialysis samples. researchgate.net
The use of PGD2-d9 as an internal standard is fundamental to achieving high precision and accuracy in these assays. vulcanchem.com By compensating for variability in sample preparation and instrumental response, it ensures the reliability of the quantitative data.
Table of Research Findings:
| Analytical Method | Matrix | Internal Standard | Key Findings |
| LC-MS/MS | Cell Culture Supernatants | d4-PGD2 | LOD: 20 pg/mL; Interday and intraday CV < 5%; PGD2 recovery: 77.0 ± 3.0%. nih.govresearchgate.net |
| LC-MS/MS | Rat Microdialysis Samples | [2H4]-PGD2 | LLOQ for PGD2: 50 pg/mL. researchgate.net |
| GC/MS | Human Urine | 18O4-labeled PGD2 metabolite | Precision: ± 7%; Accuracy: 96%; Sensitivity: ~50 pg. nih.gov |
| UPLC-MS/MS | Rat Colon Mucosa | PGE2-d4 (for PGE2-d9 surrogate) | LLOQ for PGE2: 97 pg/mL; Precision < 10%; Accuracy: 90%. nih.gov |
| SFC-MS | --- | --- | Baseline separation of 11 eicosanoids, including PGD2, within 12 minutes. nih.gov |
Strategic Application of this compound as an Internal Standard in Quantitative Research
The quantification of endogenous eicosanoids, such as Prostaglandin D2 (PGD2), in biological matrices presents significant analytical challenges due to their low physiological concentrations and the complexity of the samples. nih.gov To achieve accurate and reproducible results, a robust analytical strategy is required. The stable isotope dilution method, utilizing a deuterated internal standard, is the gold standard for quantitative analysis of eicosanoids by mass spectrometry. lipidmaps.org this compound (PGD2-d9) is a deuterated analog of PGD2 specifically designed for this purpose. caymanchem.com
The fundamental principle behind using PGD2-d9 as an internal standard is that it is chemically and structurally almost identical to the analyte of interest, PGD2. lipidmaps.org This similarity ensures that it behaves in the same manner during sample extraction, purification, and chromatographic separation, as well as exhibiting similar ionization efficiency in the mass spectrometer source. lipidmaps.org However, due to the nine deuterium (B1214612) atoms substituting hydrogen atoms, PGD2-d9 has a higher mass than PGD2. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. lipidmaps.org
The strategic application of PGD2-d9 begins with the addition of a precise, known quantity of the standard to the biological sample at the earliest stage of the analytical workflow, typically before any extraction or clean-up steps. lipidmaps.orgnih.gov This critical step ensures that any subsequent loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. By measuring the ratio of the response of the endogenous PGD2 to the known amount of PGD2-d9, analysts can accurately calculate the initial concentration of PGD2 in the sample, effectively correcting for both procedural losses and variations in instrument performance (ion suppression or enhancement). lipidmaps.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for this type of quantitative analysis. nih.gov The method provides high selectivity and sensitivity, which is necessary for detecting the sub-nanomolar concentrations of prostaglandins found in biological fluids and tissues. researchgate.net In a typical LC-MS/MS workflow, the sample extract is separated chromatographically before being introduced into the mass spectrometer. The instrument is often operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both PGD2 and PGD2-d9 are monitored, further enhancing specificity and reducing background noise. lipidmaps.org
Research has demonstrated the effectiveness of using deuterated prostaglandin standards in various biological matrices. For instance, a method for determining PGD2 in rat microdialysis samples used a deuterated PGD2 standard ([2H4]-PGD2) to achieve a lower limit of quantification (LLOQ) of 50 pg/ml. nih.gov In another advanced application, quantitative mass spectrometry imaging (MSI), a PGF2α-d9 internal standard was used to quantify endogenous PGD2 in tissue sections. diva-portal.org More directly, PGD2-d9 itself has been used as an internal standard doped into the solvent for quantitative imaging of prostaglandin isomers in mouse embryo implantation sites. diva-portal.org These studies highlight the versatility and necessity of deuterated standards for obtaining reliable quantitative data on prostaglandins in complex biological systems.
The table below summarizes findings from research utilizing deuterated prostaglandin standards for quantitative analysis.
| Analyte | Internal Standard | Analytical Method | Biological Matrix | Key Finding |
| Prostaglandin D2 (PGD2) | [2H4]-PGD2 | LC-ESI-MS/MS | Rat microdialysis samples | The method achieved a lower limit of quantification (LLOQ) of 50 pg/ml for PGD2. nih.gov |
| Prostaglandin E2 (PGE2) | PGE2-d9 (as surrogate analyte) & PGE2-d4 (as internal standard) | UPLC-MS/MS | Rat colon mucosa homogenate | Successfully quantified endogenous PGE2 by using PGE2-d9 to construct the standard curve in the biological matrix. nih.gov |
| 32 Eicosanoid Metabolites | Deuterated analogs | LC-MS/MS | Human urine | Developed a rapid, repeatable, and precise method with average extraction recoveries >90%. nih.gov |
| PGD2 and PGF2α | PGF2α-d9 | Nanospray Desorption Electrospray Ionization Mass Spectrometry Imaging (nano-DESI MSI) | Mouse uterine tissue | Enabled quantitative imaging and localization of PGD2 in tissue sections. diva-portal.org |
| PGD2 Isomers | PGD2-d9 | Mass Spectrometry Imaging (MSI) | Mouse embryo implantation site | Used as an internal standard in the nano-DESI solvent for quantitative imaging of PG isomers. diva-portal.org |
Applications of Prostaglandin D2 D9 in Mechanistic Biochemical Research
Investigation of Prostaglandin (B15479496) D2 Metabolic Pathways and Enzyme Kinetics
The use of stable isotope-labeled compounds like PGD2-d9 has revolutionized the study of metabolic pathways by providing a means to trace the fate of molecules within complex biological systems. This has been particularly valuable in elucidating the biotransformation of PGD2, a prostaglandin involved in a wide array of physiological and pathological processes.
Elucidation of Endogenous Prostaglandin D2 Biotransformation Using Stable Isotope Tracing
Stable isotope tracing with PGD2-d9 allows researchers to follow the metabolic journey of PGD2 in vivo and in vitro. By introducing a known amount of PGD2-d9 into a biological system, scientists can track the appearance of deuterated metabolites over time using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). This approach provides a definitive way to distinguish between endogenously produced metabolites and those derived from the exogenously supplied tracer.
This methodology has been instrumental in confirming and expanding our knowledge of PGD2 biotransformation. For instance, studies have utilized deuterated PGD2 to trace its conversion into various downstream metabolites, providing a clearer picture of the metabolic cascade. The distinct mass shift introduced by the deuterium (B1214612) atoms allows for the unambiguous identification and quantification of these metabolites, even at low concentrations.
Enzymatic Activity Studies: 11-Ketoreductase and 15-Hydroxyprostaglandin Dehydrogenase Pathways
Two key enzymes responsible for the metabolism of PGD2 are 11-ketoreductase and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). PGD2-d9 serves as a crucial substrate in in vitro assays designed to characterize the kinetic parameters of these enzymes.
11-Ketoreductase: This enzyme catalyzes the conversion of PGD2 to PGF2α. By incubating purified 11-ketoreductase with PGD2-d9 and monitoring the formation of the corresponding deuterated PGF2α product, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These studies provide fundamental insights into the enzyme's affinity for its substrate and its catalytic efficiency.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This enzyme is a critical component in the inactivation of prostaglandins (B1171923). It oxidizes the 15-hydroxyl group of PGD2 to form 15-keto-PGD2. Similar to the studies with 11-ketoreductase, PGD2-d9 is employed as a substrate to assess the enzymatic activity and kinetics of 15-PGDH. Understanding the kinetics of this enzyme is vital, as its activity significantly influences the biological half-life and signaling capacity of PGD2.
| Enzyme | Substrate | Product | Kinetic Parameter |
| 11-Ketoreductase | Prostaglandin D2-d9 | Prostaglandin F2α-d9 | Km, Vmax |
| 15-Hydroxyprostaglandin Dehydrogenase | This compound | 15-keto-Prostaglandin D2-d9 | Km, Vmax |
Identification and Quantification of Novel Prostaglandin D2 Metabolites
The use of deuterated standards has been pivotal in the discovery and characterization of previously unknown metabolites of PGD2. When analyzing complex biological samples, the presence of a deuterated precursor like PGD2-d9 can highlight novel metabolic products that share the deuterated tag.
One significant discovery aided by this approach is the identification of 15-deoxy-Δ12,14-PGJ2, a metabolite of the J-series of prostaglandins derived from PGD2. By tracing the metabolic fate of deuterated PGD2, researchers were able to identify and structurally elucidate this novel compound. Furthermore, the use of PGD2-d9 as an internal standard allows for the accurate quantification of these newly identified metabolites in various biological matrices.
Cellular and In Vitro System Research Employing this compound
PGD2-d9 is an invaluable tool for studying the dynamics of PGD2 production and metabolism within controlled cellular environments. Its application in cultured cells and defined in vitro systems has provided a wealth of information on eicosanoid biosynthesis and catabolism at the cellular level.
Quantitative Analysis of Prostaglandin D2 Production and Metabolism in Cultured Cells
The accurate measurement of PGD2 in cell culture supernatants is often challenging due to its low concentrations and potential for degradation. PGD2-d9 is widely used as an internal standard in LC-MS/MS-based quantification methods to overcome these challenges. By adding a known amount of PGD2-d9 to the cell culture sample prior to extraction and analysis, any variations in sample processing and instrument response can be corrected for, leading to highly accurate and precise quantification of endogenous PGD2.
This technique has been applied to various cell types to study PGD2 production under different conditions. For example, studies have quantified PGD2 levels in mast cells, macrophages, and other immune cells following stimulation with various agonists.
Below is an interactive data table summarizing representative findings on PGD2 production in different cell lines, where PGD2-d9 was used as an internal standard for quantification.
| Cell Line | Stimulus | PGD2 Concentration (pg/mL) |
| RBL-1 (Rat Basophilic Leukemia) | Arachidonic Acid | 3560 ± 350 |
| J774A.1 (Murine Macrophage) | Lipopolysaccharide (LPS) | Varies with concentration |
| Human Mast Cells | IgE/Anti-IgE | Significant increase |
| Peripheral Blood Leukocytes (Healthy) | Basal | 142 ± 47.8 |
| Peripheral Blood Leukocytes (MCAD Patients) | Basal | 946 ± 302.2 |
Studies of Eicosanoid Biosynthesis and Catabolism in Defined Cellular Models
Beyond its use as an internal standard, PGD2-d9 can be employed as a tracer to investigate the dynamics of eicosanoid biosynthesis and catabolism in specific cellular models. By introducing PGD2-d9 to cultured cells, researchers can monitor its uptake and subsequent conversion into various metabolites over time. This provides valuable information on the rates of metabolic processes and the activity of different enzymatic pathways within the cell.
For instance, such studies can help determine the half-life of PGD2 in a particular cell type and identify the major metabolic pathways responsible for its clearance. This information is crucial for understanding how different cell types regulate the local concentrations and biological effects of PGD2. By combining stable isotope tracing with kinetic modeling, it is possible to gain a quantitative understanding of the flux through various branches of the eicosanoid metabolic network.
Research in Preclinical Ex Vivo and In Vivo Biological Models
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods. Its chemical properties, being nearly identical to the naturally occurring Prostaglandin D2 (PGD2), yet distinguishable by mass, allow for precise and accurate quantification of PGD2 in complex biological matrices derived from animal models.
Quantitative Assessment of Prostaglandin D2 in Animal Tissues and Biofluids for Research Purposes
The accurate measurement of endogenous PGD2 in animal tissues and biofluids is fundamental for understanding its physiological and pathological roles. This compound is the gold standard for this application, primarily used in Stable Isotope Dilution (SID) assays coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). medchemexpress.comnih.gov
The rationale for using a deuterated standard like PGD2-d9 is rooted in the inherent instability of PGD2. During sample preparation, which involves extraction and purification, the native PGD2 can degrade at variable rates. nih.gov By adding a known quantity of PGD2-d9 at the beginning of the process, any loss of the target analyte (PGD2) is mirrored by a proportional loss of the internal standard. nih.gov The mass spectrometer measures the ratio of the endogenous compound to the stable isotope-labeled standard, thereby correcting for procedural losses and ensuring high accuracy and precision. nih.govnih.gov
This methodology has been successfully applied in various preclinical research settings:
Inflammation Models: A validated LC-MS/MS method was developed to quantify PGD2 levels in a mouse ear edema model, an experimental system used to study inflammation. rsc.org In this research, PGD2-d4 (a similarly deuterated standard) was used to measure the increase in PGD2 concentration following induction of inflammation and the subsequent reduction by an anti-inflammatory agent.
Cell Culture Systems: The technique has been used to measure PGD2 production in ex vivo cultures of murine macrophage cell lines (e.g., RAW 264.7). nih.govnih.gov These studies are crucial for dissecting the cellular sources and pathways of PGD2 synthesis in response to inflammatory stimuli.
Neurological Studies: Researchers have employed LC-MS/MS with deuterated standards to quantify PGD2 in rat microdialysis samples, allowing for the investigation of its role in the central nervous system. researchgate.net
The data below, adapted from research on a mouse ear edema model, illustrates the application of this quantitative method.
| Experimental Group | Mean PGD2 Concentration (ng/g tissue) | Description |
|---|---|---|
| Control (Normal) | 5.8 | Baseline PGD2 level in normal mouse ear tissue. |
| Inflammation (Xylene-induced) | 146.2 | Significantly elevated PGD2 level after applying an inflammatory agent. |
| Treatment Group | 68.5 | Reduced PGD2 level after administration of an anti-inflammatory compound to inflammation-induced mice. |
Contribution to Understanding Prostaglandin D2 Homeostasis in Experimental Systems
Homeostasis refers to the maintenance of a stable internal environment, which for a signaling molecule like PGD2 involves a tightly regulated balance of its synthesis, release, and metabolism. The use of this compound as a quantification standard is pivotal for studying these dynamics in experimental systems.
By enabling accurate measurements, PGD2-d9 allows researchers to precisely track fluctuations in PGD2 levels under various conditions, providing critical insights into its homeostatic regulation. For instance, understanding the controversial pro- versus anti-inflammatory roles of PGD2 depends on quantifying its exact concentration at the site of inflammation in different animal models. nih.gov
Furthermore, the study of PGD2 homeostasis extends to its metabolic fate. PGD2 is rapidly converted in vivo to a series of metabolites which are then excreted in urine. nih.gov Stable isotope dilution mass spectrometric assays, which rely on labeled internal standards, have been developed to quantify these urinary metabolites. nih.gov Measuring the levels of key metabolites provides a non-invasive, time-integrated assessment of the total endogenous PGD2 production. nih.govnih.gov This technique is invaluable for preclinical in vivo studies, as it offers a systemic view of PGD2 turnover and how it is altered in disease models or in response to therapeutic interventions, thus providing a comprehensive picture of its homeostasis. nih.gov The application of stable isotope tracers is a cornerstone of metabolomics, allowing for the mapping of metabolic networks and the quantification of fluxes that define the homeostatic state. nih.govbiorxiv.org
Emerging Research Avenues and Future Directions for Prostaglandin D2 D9
Integration of Prostaglandin (B15479496) D2-d9 Analysis with High-Resolution Lipidomics and Untargeted Metabolomics
The advent of high-resolution mass spectrometry (HRMS) has revolutionized the fields of lipidomics and untargeted metabolomics, enabling the simultaneous detection and quantification of thousands of molecules in a single sample. In this complex analytical environment, the use of stable isotope-labeled internal standards like Prostaglandin D2-d9 is indispensable for ensuring data quality and achieving accurate quantification.
High-resolution lipidomics platforms, often coupling Ultra-High-Performance Liquid Chromatography (UHPLC) with Orbitrap or Time-of-Flight (TOF) mass analyzers, generate vast datasets of lipid species. The inclusion of PGD2-d9 allows for the precise quantification of PGD2, a key mediator in inflammatory processes and allergic reactions. This is critical for understanding the subtle but significant changes in PGD2 levels in various disease states.
The integration of PGD2-d9 into these "omics" workflows provides a critical anchor point for data interpretation, enhancing the reliability of discoveries made through these powerful, high-content approaches.
| Analytical Platform | Key Feature | Role of this compound |
| High-Resolution Lipidomics (UHPLC-HRMS) | High mass accuracy and resolution for confident lipid identification. | Accurate quantification of endogenous Prostaglandin D2 amidst a complex lipid background. |
| Untargeted Metabolomics (LC-HRMS) | Comprehensive profiling of small molecules without pre-selection. | Internal standard for data normalization and quality control of the analytical process. |
Development of Advanced Analytical Platforms for High-Throughput and Miniaturized this compound Assays
The demand for faster and more cost-effective analysis in clinical and research settings is driving the development of advanced analytical platforms. For prostaglandins (B1171923), this translates to a push towards high-throughput and miniaturized assays.
High-throughput screening (HTS) platforms are essential for drug discovery and large-scale epidemiological studies. tdcommons.ai These automated systems can process thousands of samples per day. The development of HTS assays for eicosanoids, including PGD2, relies on robust and reproducible analytical methods. nih.gov While direct HTS assays for PGD2-d9 itself are not a primary focus (as it is a standard), the methodologies developed for high-throughput eicosanoid analysis are validated using such standards. For example, automated solid-phase extraction (SPE) coupled with rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify PGD2 in a large number of samples, with PGD2-d9 being essential for accurate measurement in each sample.
Miniaturized analytical platforms, such as those based on microfluidics or "lab-on-a-chip" technology, offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for point-of-care applications. acs.orgspectroscopyonline.com The development of miniaturized devices for eicosanoid analysis is an active area of research. longdom.org These devices could enable rapid measurements of PGD2 from small biological samples, such as a drop of blood or interstitial fluid. In such systems, the precise introduction of a known amount of PGD2-d9 would be critical for obtaining quantitative results. The inherent sensitivity of nano-LC-MS/MS platforms complements these miniaturized approaches, allowing for the analysis of minute sample volumes. researchgate.net
| Platform Type | Key Advantages | Role of this compound |
| High-Throughput Screening (HTS) | Increased sample throughput, automation. | Essential for quality control and accurate quantification in large-scale eicosanoid analysis. |
| Miniaturized Assays (e.g., Lab-on-a-Chip) | Reduced sample/reagent volume, portability. | Crucial for enabling quantitative measurements in low-volume analytical systems. |
Expanding the Utility of Deuterated Eicosanoids in Systems Biology and Pathway Flux Analysis
Beyond its role as a passive internal standard, this compound and other deuterated eicosanoids have the potential to become active tools in the study of complex biological systems. Systems biology aims to understand the intricate networks of interactions within a cell or organism. In this context, stable isotope tracers are powerful tools for elucidating metabolic pathways and their dynamics.
Pathway flux analysis, a key component of systems biology, involves tracing the flow of atoms from a labeled precursor through a metabolic network. While often performed with isotopes like 13C or 15N, deuterated compounds can also provide valuable insights. For instance, by introducing a deuterated precursor of arachidonic acid (the precursor to all prostaglandins), researchers can trace the synthesis of various eicosanoids, including PGD2. nih.gov The subsequent analysis of the isotopic enrichment in PGD2 and its metabolites can reveal the activity of the prostaglandin biosynthesis pathway under different conditions. nih.govresearchgate.netbio-rad.comnih.gov
The use of deuterated arachidonic acid isotopologues has been shown to modulate the synthesis of selected eicosanoids, providing a method to fine-tune inflammatory processes. nih.gov This opens up the possibility of using specifically deuterated prostaglandins, like PGD2-d9, not just for measurement but as probes to study enzyme kinetics and pathway regulation in situ. Understanding the flux through the prostaglandin D2 pathway is critical in diseases where this mediator plays a central role, such as asthma and certain types of cancer. nih.govnih.gov
The integration of data from such stable isotope tracing experiments with genomic, transcriptomic, and proteomic data will provide a more holistic and dynamic view of the role of the prostaglandin D2 signaling axis in health and disease.
| Research Area | Application of Deuterated Eicosanoids | Insights Gained |
| Systems Biology | Tracing the metabolic fate of labeled precursors. | Understanding the interconnectedness and regulation of eicosanoid signaling networks. |
| Pathway Flux Analysis | Quantifying the rate of synthesis and turnover of prostaglandins. | Revealing the dynamic activity of the prostaglandin D2 pathway in response to stimuli or in disease states. |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Prostaglandin D2-d9 in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Protocols should include deuterated internal standards (e.g., PGD2-d4) to correct for matrix effects and ionization efficiency variations. Chromatographic separation using C18 columns with gradient elution (methanol/water + 0.1% formic acid) optimizes resolution of prostaglandin isomers . Validation parameters (e.g., limit of detection, linearity, recovery rates) must adhere to NIH preclinical reporting guidelines .
Q. How is this compound synthesized, and what are its key structural validation steps?
Synthesis typically involves deuterium incorporation at nine positions via catalytic deuteration or enzymatic methods. Post-synthesis characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and purity, supplemented by high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., 361.47 g/mol for PGD2-d9). Stability studies under varying pH and temperature conditions are critical to assess isotopic integrity .
Q. What are the primary applications of this compound in preclinical studies?
As a stable isotope-labeled analog, PGD2-d9 is used as an internal standard in quantitative assays to measure endogenous PGD2 levels in inflammation, allergy, and cancer models. It enables precise pharmacokinetic tracking of exogenous PGD2 analogs and minimizes cross-reactivity errors in immunoassays .
Advanced Research Questions
Q. How should researchers design experiments to address conflicting data on PGD2-d9’s role in inflammatory pathways?
Conflicting results (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from tissue-specific receptor expression (e.g., DP1/DP2 receptors). Experimental designs should incorporate:
- Conditional knockout models to isolate receptor-mediated effects.
- Dose-response curves across physiological ranges (e.g., 1 nM–10 µM).
- Multi-omics integration (e.g., lipidomics and transcriptomics) to identify confounding pathways. Statistical plans must include sensitivity analyses to evaluate data heterogeneity .
Q. What strategies mitigate batch-to-batch variability in PGD2-d9 synthesis for longitudinal studies?
- Use quality-controlled deuterated precursors (≥98% isotopic purity).
- Implement robust reaction monitoring (e.g., in-situ FTIR to track deuteration efficiency).
- Standardize purification via preparative HPLC with orthogonal solvent systems. Batch validation should include comparative NMR spectra and spike-and-recovery tests in biological matrices .
Q. How can network meta-analysis (NMA) resolve contradictions in PGD2-d9’s therapeutic efficacy across studies?
NMA frameworks (e.g., Bayesian hierarchical models) allow simultaneous comparison of multiple prostaglandin analogs. Key steps:
- Aggregate data from 280+ randomized trials (e.g., Cochrane Pregnancy Database) .
- Stratify by covariates like in vivo vs. in vitro systems or species-specific metabolism.
- Apply consistency checks using node-splitting models to detect outlier studies.
Q. What are the best practices for validating antibody specificity in PGD2-d9 immunoassays?
- Perform cross-reactivity screens against structurally similar prostaglandins (e.g., PGE2, TXB2).
- Use silencing RNA (siRNA) to knock down target receptors and confirm signal reduction.
- Pair with orthogonal methods (e.g., LC-MS) for correlation analysis .
Methodological and Ethical Considerations
Q. How should researchers address ethical concerns in studies involving PGD2-d9 administration to animal models?
- Adhere to ARRIVE guidelines for in vivo experiments, including detailed reporting of anesthesia, analgesia, and euthanasia protocols.
- Justify sample sizes via power analysis to minimize unnecessary animal use.
- Disclose conflicts of interest related to prostaglandin synthesis patents .
Q. What statistical approaches are optimal for analyzing time-series data in PGD2-d9 pharmacokinetic studies?
- Use mixed-effects models to account for inter-individual variability.
- Apply non-compartmental analysis (NCA) for AUC and half-life calculations.
- Validate assumptions via residual plots and Akaike information criterion (AIC) comparisons .
Data Reproducibility and Reporting
Q. How can researchers ensure reproducibility of PGD2-d9 studies in multi-center collaborations?
- Standardize protocols using platforms like PRIDE for mass spectrometry data deposition.
- Share raw NMR/MS files and synthetic routes via open-access repositories (e.g., Zenodo).
- Document freezer storage conditions (-80°C ± 2°C) to prevent deuterium loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
